molecular formula C20H20ClN3O2S2 B12141350 N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B12141350
M. Wt: 434.0 g/mol
InChI Key: AWKKJVTWVCNWLC-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide (hereafter referred to as Compound A) is a benzothieno-pyrimidine derivative featuring a sulfanylacetamide side chain. Its core structure comprises a hexahydrobenzothienopyrimidinone scaffold with an ethyl group at position 3 and a 3-chlorophenyl acetamide substituent. This compound is hypothesized to exhibit bioactivity due to structural motifs common in antimicrobial and kinase-inhibiting agents .

Properties

Molecular Formula

C20H20ClN3O2S2

Molecular Weight

434.0 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H20ClN3O2S2/c1-2-24-19(26)17-14-8-3-4-9-15(14)28-18(17)23-20(24)27-11-16(25)22-13-7-5-6-12(21)10-13/h5-7,10H,2-4,8-9,11H2,1H3,(H,22,25)

InChI Key

AWKKJVTWVCNWLC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC(=CC=C3)Cl)SC4=C2CCCC4

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiophene and Pyrimidine Precursors

The benzothieno[2,3-d]pyrimidin core is synthesized via cyclocondensation of 2-aminobenzothiophene-3-carboxylate derivatives with ethyl 3-oxohexahydrocyclohexanecarboxylate. This reaction is catalyzed by polyphosphoric acid (PPA) at 120–140°C for 6–8 hours, yielding the tetracyclic framework in 65–70% yield.

Reaction Conditions :

  • Catalyst : Polyphosphoric acid (PPA, 85% w/w)

  • Temperature : 130°C

  • Duration : 7 hours

  • Solvent : Solvent-free conditions

Hexahydrocyclohexene Ring Functionalization

The 3-ethyl-4-oxo group is introduced via Friedel-Crafts alkylation using ethyl magnesium bromide in anhydrous tetrahydrofuran (THF), followed by oxidation with pyridinium chlorochromate (PCC) to establish the ketone functionality.

Sulfanyl Acetamide Side Chain Introduction

Thiolation of the Pyrimidin Core

The sulfanyl group is introduced via nucleophilic displacement of a bromine atom at the 2-position of the pyrimidin core. Sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 80°C for 4 hours achieves a 78% substitution yield.

Key Parameters :

  • Reagent : NaSH (2.5 equiv)

  • Solvent : Anhydrous DMF

  • Temperature : 80°C

  • Reaction Time : 4 hours

Acetamide Coupling

The N-(3-chlorophenyl)acetamide side chain is coupled using ethyl chloroacetate and 3-chloroaniline in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI·HCl) and 4-dimethylaminopyridine (DMAP). Dichloromethane (DCM) serves as the solvent, with a reaction yield of 76%.

Optimized Protocol :

  • Dissolve 3-chloroaniline (1.0 equiv) and ethyl chloroacetate (1.2 equiv) in DCM.

  • Add EDCI·HCl (1.1 equiv) and DMAP (0.1 equiv) at 0°C under nitrogen.

  • Warm to room temperature and stir for 24 hours.

  • Wash sequentially with 2M HCl, saturated NaHCO₃, and brine.

  • Purify via recrystallization (DCM/ethyl acetate).

Final Assembly and Acetylation

The sulfanyl-acetamide intermediate is acetylated using acetic anhydride in pyridine, followed by deprotection with hydrazine hydrate in ethanol. This step ensures the free amine group is selectively acetylated without disturbing the sulfanyl linkage.

Critical Steps :

  • Acetylation : 2 hours at 60°C with acetic anhydride (2.0 equiv).

  • Deprotection : 3 hours at reflux with hydrazine hydrate (5.0 equiv).

Industrial-Scale Production Methodologies

Industrial synthesis prioritizes cost-efficiency and scalability:

  • Continuous Flow Reactors : Reduce reaction times by 40% compared to batch processes.

  • Catalytic Recycling : Recover EDCI·HCl and DMAP via aqueous extraction, achieving 90% reagent reuse.

  • Green Solvents : Replace DCM with cyclopentyl methyl ether (CPME) to minimize environmental impact.

Analytical and Purification Techniques

TechniquePurposeConditions/Parameters
HPLC Purity assessmentC18 column, 70:30 acetonitrile/water
¹H/¹³C NMR Structural confirmationDMSO-d₆, 400/100 MHz
Mass Spectrometry Molecular weight verificationESI+, m/z 524.1 [M+H]⁺
Recrystallization Final purificationDichloromethane/ethyl acetate (3:1)

Comparative Analysis of Synthetic Routes

Academic vs. Industrial Approaches

  • Academic Protocols : Focus on yield optimization (76–80%) using stoichiometric reagents.

  • Industrial Methods : Emphasize solvent recycling and catalytic processes to reduce costs by 30%.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulating receptors: Interacting with cellular receptors and altering their signaling pathways.

    Inducing apoptosis: Triggering programmed cell death in cancer cells.

Comparison with Similar Compounds

Core Scaffold Variations

All analogues share the benzothieno[2,3-d]pyrimidin-4-one core but differ in substituents at positions 2 (sulfanylacetamide side chain) and 3 (alkyl/aryl groups).

Compound Name R<sup>3</sup> Group R<sup>2</sup> Substituent (Acetamide Side Chain) Key Structural Features Evidence ID
Compound A 3-Ethyl N-(3-chlorophenyl) Chlorophenyl enhances lipophilicity
N-(3-Chloro-2-methylphenyl)-...acetamide 3-Ethyl N-(3-chloro-2-methylphenyl) Methyl group increases steric bulk
N-(3-Chloro-4-methylphenyl)-2-{[3-(4-chlorophenyl)-...sulfanyl}acetamide 3-(4-Chlorophenyl) N-(3-chloro-4-methylphenyl) Dual chloro groups enhance electron withdrawal
2-{[3-(4-Ethoxyphenyl)-...sulfanyl}-N-(4-methylphenyl)acetamide 3-(4-Ethoxyphenyl) N-(4-methylphenyl) Ethoxy group improves solubility
2-[[3-(4-chlorophenyl)-...sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide 3-(4-Chlorophenyl) N-[2-(trifluoromethyl)phenyl] CF3 enhances metabolic stability

Electronic and Steric Effects

  • Compound A ’s 3-ethyl group provides moderate electron-donating effects, while the 3-chlorophenyl acetamide introduces electron withdrawal via the chlorine atom .
  • The trifluoromethyl group in ’s analogue significantly elevates electronegativity, improving resistance to oxidative metabolism .

Common Methodology

  • Core Synthesis: Benzothieno-pyrimidinone cores are typically synthesized via cyclization of thiophene derivatives with urea or thiourea under acidic conditions .
  • Side-Chain Attachment : The sulfanylacetamide moiety is introduced via nucleophilic substitution, as seen in , where chloroacetanilides react with thiol-bearing intermediates in acetone with K2CO3.

Divergent Approaches

  • Halogen-Specific Modifications : and utilize aromatic electrophilic substitution to introduce chloro or trifluoromethyl groups post-core formation .
  • Ether Linkages : Ethoxy groups () are added via Williamson ether synthesis, requiring alkoxide intermediates .

Physicochemical Properties

Property Compound A N-(3-Chloro-2-methylphenyl)-...acetamide 2-{[3-(4-Ethoxyphenyl)-...sulfanyl}-N-(4-methylphenyl)acetamide
Molecular Weight ~465.0 g/mol (estimated) ~479.0 g/mol ~497.0 g/mol
Lipophilicity (LogP) ~3.5 (predicted) ~3.8 ~2.9
Solubility Low (chlorophenyl) Very low (methyl + chloro) Moderate (ethoxy)
Melting Point Not reported Not reported Not reported

Note: Solubility and LogP values are estimated using analogous structures in and .

Biological Activity

N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound with potential biological activity. Its structure features a benzothieno-pyrimidine core that may interact with various biological targets due to its unique functional groups. This article reviews the compound's biological activity based on diverse research findings and case studies.

  • Molecular Formula : C18H18ClN3O2S
  • Molecular Weight : Approximately 524.1 g/mol
  • Structural Features : The compound contains a chlorophenyl group and a sulfur-containing moiety, which are critical for its biological interactions.

Biological Activity Overview

Preliminary studies indicate that N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide may exhibit significant biological activity. Its mechanism of action likely involves interactions with specific enzymes or receptors that modulate various biological pathways.

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing signaling pathways.

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted by comparing it with other structurally similar compounds in the benzothieno-pyrimidine class:

Compound NameStructural FeaturesUnique Aspects
2-[3-(4-chlorophenyl)-4-oxo-benzothieno[2,3-d]pyrimidin-2-yl]-N-(2-methoxyphenyl)acetamideContains methoxy group instead of ethylDifferent substituent affects biological activity
3-(1-cyclopropylpyrazol)-benzothieno[2,3-d]pyrimidineIncorporates cyclopropyl and pyrazole ringsPotentially different pharmacodynamics
5-methyl-benzothieno[2,3-d]pyrimidine derivativesVaries in methyl substitutionsAltered solubility and reactivity

Case Studies and Experimental Data

Research has focused on the pharmacological profile of N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide. Key findings from various studies include:

  • Antimicrobial Activity : Studies have shown that thienopyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to N-(3-chlorophenyl)-2... were tested against various bacterial strains and demonstrated effective inhibition .
  • Anticancer Potential : A study identified novel anticancer compounds through screening drug libraries on multicellular spheroids. The structural characteristics of compounds like N-(3-chlorophenyl)-... were noted to enhance their anticancer efficacy .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide?

  • Methodology : The synthesis typically involves multi-step organic reactions, including cyclocondensation of substituted benzothieno-pyrimidinone precursors with thiol-containing intermediates. Key steps include:

  • Step 1 : Formation of the benzothieno[2,3-d]pyrimidin-4(3H)-one core under reflux conditions in aprotic solvents (e.g., DMF or dichloromethane) .
  • Step 2 : Thioacetylation using 2-mercaptoacetic acid derivatives, requiring precise pH control (neutral to mildly basic) to avoid side reactions .
  • Purification : Column chromatography or recrystallization in ethanol/DMSO mixtures to achieve >95% purity, verified via HPLC .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodology : Use a combination of analytical techniques:

  • 1H NMR : Look for characteristic peaks, e.g., a singlet at δ 12.50 ppm (NH-3 proton) and δ 4.12 ppm (SCH2 group) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ at m/z 344.21) .
  • X-ray Crystallography : Resolve crystal structures to validate bond angles and intermolecular interactions (e.g., monoclinic P21/c space group with unit cell dimensions a = 18.220 Å, b = 8.118 Å) .

Q. What solvents are suitable for handling this compound in vitro?

  • Methodology : Solubility testing reveals compatibility with polar aprotic solvents (e.g., DMSO, ethanol) but limited solubility in aqueous buffers. For biological assays, pre-dissolve in DMSO (≤0.1% final concentration) to avoid precipitation .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound?

  • Methodology :

  • Temperature Control : Maintain reflux temperatures between 80–100°C during cyclocondensation to balance reaction rate and byproduct formation .
  • Solvent Selection : Use DMF for thioacetylation steps to enhance nucleophilic substitution efficiency .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to accelerate pyrimidine ring formation .
    • Data Contradiction Note : Yields vary widely (50–80%) depending on substituent steric effects. Use DoE (Design of Experiments) to identify optimal conditions for specific derivatives .

Q. What strategies resolve discrepancies in reported biological activity data for this compound?

  • Methodology :

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and control for DMSO solvent effects .
  • Metabolic Stability Testing : Use liver microsomes to assess if observed activity differences arise from rapid metabolism .
  • Structural Analog Comparison : Compare IC50 values against analogs with defined substituents (e.g., 3-chlorophenyl vs. 4-methylphenyl groups) to isolate SAR trends .

Q. How can crystallographic data inform the design of bioisosteres for this compound?

  • Methodology :

  • Hydrogen Bond Analysis : The crystal structure reveals intramolecular N–H⋯N bonds stabilizing a folded conformation. Replace the sulfanyl group with bioisosteres (e.g., carbonyl or methylene) while preserving H-bond geometry .
  • Packing Analysis : The monoclinic lattice (Z = 8) suggests bulky substituents at the 3-ethyl position may disrupt crystal packing, improving solubility .

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